molecular formula C24H32N2O11 B14419264 1,17-Bis(4-nitrophenoxy)-3,6,9,12,15-pentaoxaheptadecane CAS No. 84649-38-7

1,17-Bis(4-nitrophenoxy)-3,6,9,12,15-pentaoxaheptadecane

Cat. No.: B14419264
CAS No.: 84649-38-7
M. Wt: 524.5 g/mol
InChI Key: GEUVOGSCIQGBHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,17-Bis(4-nitrophenoxy)-3,6,9,12,15-pentaoxaheptadecane is a synthetic organic compound It features a long polyether chain with nitrophenoxy groups at both ends

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,17-Bis(4-nitrophenoxy)-3,6,9,12,15-pentaoxaheptadecane typically involves the reaction of a polyether chain with 4-nitrophenol. The reaction conditions often include:

    Solvent: Common solvents like dichloromethane or tetrahydrofuran.

    Catalysts: Acid or base catalysts to facilitate the reaction.

    Temperature: Moderate temperatures, typically around 50-100°C.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, similar compounds are often produced using large-scale organic synthesis techniques. These methods may involve continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,17-Bis(4-nitrophenoxy)-3,6,9,12,15-pentaoxaheptadecane can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The nitrophenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products

    Reduction: The major product would be the corresponding diamine derivative.

    Substitution: Products would vary depending on the nucleophile used, resulting in various substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in drug delivery systems due to its polyether chain.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the synthesis of advanced materials, such as polymers and resins.

Mechanism of Action

The mechanism of action for 1,17-Bis(4-nitrophenoxy)-3,6,9,12,15-pentaoxaheptadecane would depend on its specific application. For example:

    In drug delivery: The polyether chain can facilitate the transport of drugs across cell membranes.

    In materials science: The nitrophenoxy groups can interact with other molecules to form stable polymers.

Comparison with Similar Compounds

Similar Compounds

    1,17-Bis(4-aminophenoxy)-3,6,9,12,15-pentaoxaheptadecane: Similar structure but with amino groups instead of nitro groups.

    1,17-Bis(4-methoxyphenoxy)-3,6,9,12,15-pentaoxaheptadecane: Similar structure but with methoxy groups instead of nitro groups.

Uniqueness

1,17-Bis(4-nitrophenoxy)-3,6,9,12,15-pentaoxaheptadecane is unique due to its nitro groups, which can undergo specific chemical reactions that other similar compounds cannot. This makes it valuable for certain synthetic applications and research studies.

Properties

CAS No.

84649-38-7

Molecular Formula

C24H32N2O11

Molecular Weight

524.5 g/mol

IUPAC Name

1-nitro-4-[2-[2-[2-[2-[2-[2-(4-nitrophenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]benzene

InChI

InChI=1S/C24H32N2O11/c27-25(28)21-1-5-23(6-2-21)36-19-17-34-15-13-32-11-9-31-10-12-33-14-16-35-18-20-37-24-7-3-22(4-8-24)26(29)30/h1-8H,9-20H2

InChI Key

GEUVOGSCIQGBHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCCOCCOCCOCCOCCOCCOC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.